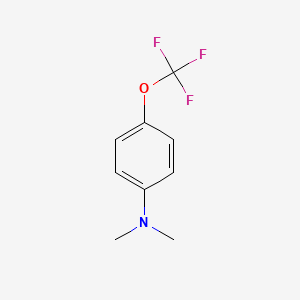
1-Dimethylamino-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dimethylamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, undergoes substitution with a trifluoromethoxy group under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Análisis De Reacciones Químicas
1-Dimethylamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Dimethylamino-4-(trifluoromethoxy)benzene has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms at the molecular level.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Dimethylamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties . These interactions can affect various pathways and processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
1-Dimethylamino-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Dimethylamino-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Dimethylamino-4-(methoxy)benzene: Contains a methoxy group instead of a trifluoromethoxy group.
1-Dimethylamino-4-(fluoromethoxy)benzene: Features a fluoromethoxy group, providing different electronic and steric properties.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3 |
Clave InChI |
OAFMIKGHGPLLIL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















